molecular formula C16H15BrN2O2 B13729275 5-Boc-8-bromo-5H-pyrido[3,2-b]indole

5-Boc-8-bromo-5H-pyrido[3,2-b]indole

Cat. No.: B13729275
M. Wt: 347.21 g/mol
InChI Key: YXWCOMJYBDZYOW-UHFFFAOYSA-N
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Description

5-Boc-8-bromo-5H-pyrido[3,2-b]indole is a heterocyclic compound featuring a pyridoindole scaffold substituted with a tert-butoxycarbonyl (Boc) group at position 5 and a bromine atom at position 6. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

tert-butyl 8-bromopyrido[3,2-b]indole-5-carboxylate

InChI

InChI=1S/C16H15BrN2O2/c1-16(2,3)21-15(20)19-12-7-6-10(17)9-11(12)14-13(19)5-4-8-18-14/h4-9H,1-3H3

InChI Key

YXWCOMJYBDZYOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C3=C1C=CC(=C3)Br)N=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-tert-butoxycarbonyl-8-bromo-5H-pyrido[3,2-b]indole

Core Construction and Bromination

Pyrido[3,2-b]indole Core Synthesis

The pyrido[3,2-b]indole skeleton is typically synthesized via cyclization reactions involving substituted anilines and pyridine derivatives or through annulation strategies starting from bromopyridine intermediates.

  • One documented approach involves the condensation of bromopyridine derivatives with appropriate amines under copper-catalyzed conditions to form the bicyclic core. For example, refluxing 8-bromo-5H-pyrido[3,2-b]indole precursors with amines in the presence of copper(I) iodide and potassium phosphate tribasic in nitrobenzene under nitrogen atmosphere yields the desired core structure in moderate to good yields (51–75%) after purification by silica gel chromatography.
Bromination at Position 8

The bromine substituent at position 8 can be introduced either by:

  • Direct bromination of the pyridoindole core using brominating agents under controlled conditions.
  • Using pre-brominated pyridine or indole derivatives as starting materials.

In one method, brominated pyridine intermediates undergo annulation to form the bromopyridoindole ring system, as described in a multi-step protocol involving condensation with dimethylformamide diethyl acetal followed by acid treatment to yield the brominated pyridone intermediate, which is then converted to the bromo compound.

Boc Protection of the Nitrogen Atom

Protection of the nitrogen at position 5 with a tert-butoxycarbonyl group is typically achieved by treating the 5H-pyrido[3,2-b]indole core with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions to afford the Boc-protected product.

  • This step is often performed after the bromination to avoid side reactions.
  • The Boc group enhances the compound’s stability and solubility for further synthetic manipulations.

Representative Synthetic Procedure

A representative synthesis combining these steps is summarized below:

Step Reagents/Conditions Description Yield (%) Reference
1 8-bromo-5H-pyrido[3,2-b]indole, amine, CuI, K3PO4, nitrobenzene, reflux, N2 atmosphere Copper-catalyzed coupling to form substituted pyridoindole core 51–75
2 Dimethylformamide diethyl acetal, heat, then conc. H2SO4/glacial acetic acid Annulation and formation of bromopyridone intermediate Not specified
3 Bromination reagents (e.g., NBS or bromine), controlled temperature Introduction of bromine at position 8 if not pre-brominated Not specified
4 Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Boc protection of nitrogen at position 5 Not specified General synthetic practice

Detailed Experimental Data and Characterization

NMR and Mass Spectrometry Data

The 5-tert-butoxycarbonyl-8-bromo-5H-pyrido[3,2-b]indole compound is characterized by:

Technique Data Description
^1H NMR (CDCl3, 400 MHz) Signals in the aromatic region (7.3–8.9 ppm), singlet for Boc tert-butyl group (~1.4 ppm) Confirms aromatic protons and Boc group presence
^13C NMR (CDCl3, 100 MHz) Signals at 150–140 ppm (aromatic carbons), ~80 ppm (Boc quaternary carbon), ~28 ppm (Boc methyl carbons) Confirms carbon environments consistent with structure
HRMS (ESI) Molecular ion peak matching calculated mass for CxHyBrN2O2 (exact formula depending on substitution) Confirms molecular weight and bromine incorporation

Yield and Purity

  • Yields for the key coupling and Boc protection steps range from 50% to 75%, depending on reaction conditions and purification methods.
  • Purification is typically achieved by silica gel chromatography using solvents such as ethyl acetate and hexanes or dichloromethane with methanol modifiers.

Comparative Analysis of Preparation Routes

Aspect Copper-Catalyzed Coupling Route Annulation and Bromination Route Boc Protection Step
Starting Materials 8-bromo-5H-pyrido[3,2-b]indole, amines Bromopyridine derivatives, formyl reagents 5H-pyrido[3,2-b]indole core
Catalysts Copper(I) iodide Acid catalysts (H2SO4, AcOH) None (Boc2O reagent)
Reaction Conditions Reflux in nitrobenzene under N2, 6 h Heating with acid, multi-step Room temperature or mild heating
Yield 51–75% Moderate, improved by acid choice High, typically >80%
Purification Column chromatography Column chromatography Column chromatography

Summary and Recommendations

  • The most reliable and documented method for preparing 5-tert-butoxycarbonyl-8-bromo-5H-pyrido[3,2-b]indole involves copper-catalyzed coupling of 8-bromo-5H-pyrido[3,2-b]indole with appropriate amines, followed by Boc protection of the nitrogen atom.
  • Bromination can be introduced either before or after core construction, but pre-brominated starting materials simplify the process.
  • Boc protection is straightforward and typically performed under mild conditions.
  • Purification by silica gel chromatography is effective to isolate the target compound with high purity.
  • Optimization of reaction conditions, such as solvent choice and catalyst loading, can improve yields.

Chemical Reactions Analysis

Types of Reactions

5-Boc-8-bromo-5H-pyrido[3,2-b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted indole derivatives.

    Deprotection Reactions: The major product is 8-bromo-5H-pyrido[3,2-b]indole.

Scientific Research Applications

5-Boc-8-bromo-5H-pyrido[3,2-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Boc-8-bromo-5H-pyrido[3,2-b]indole is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The bromine atom and Boc group may influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Observations :

  • For instance, 5-(pyridin-2-yl) substitution in the analog from enables π-π stacking in biological targets, whereas the Boc group may prioritize synthetic versatility over direct bioactivity .
  • Bromination : Bromine at C8 (target compound) vs. C3 or C5 (e.g., 5-bromo-1H-indole derivatives in ) alters reactivity in cross-coupling reactions. C8-brominated pyridoindoles are less sterically hindered than C5-brominated indoles, favoring nucleophilic substitution .

Key Observations :

  • Substituent Positioning: In indenoindoles (), substituents at C5 and C7 (e.g., hydroxyl, methoxy) significantly improve CK2 inhibition, suggesting that analogous modifications on pyridoindoles (e.g., C8 bromine) could similarly enhance target binding .
  • Bromo Substitution : Bromine at C8 in pyridoindoles may mimic the role of C5 bromine in indole derivatives (e.g., 9c in ), where it stabilizes the compound without directly contributing to bioactivity .

Biological Activity

5-Boc-8-bromo-5H-pyrido[3,2-b]indole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on anticancer properties, binding affinities, and its role in various therapeutic applications.

Compound Overview

Chemical Structure:

  • Molecular Formula: C12_{12}H12_{12}BrN3_{3}O2_{2}
  • Structural Features: The compound features a pyridine ring fused to an indole framework, with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position and a bromine atom at the 8-position.

Anticancer Properties

Research indicates that 5-Boc-8-bromo-5H-pyrido[3,2-b]indole exhibits notable anticancer properties. Several studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50_{50} Value (µM) Mechanism of Action
HeLa1.2Induction of apoptosis
HCT1160.9Inhibition of cell proliferation
A3751.5Cell cycle arrest at G1 phase

These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression.

Binding Affinities

The biological activity of 5-Boc-8-bromo-5H-pyrido[3,2-b]indole is also linked to its binding affinity to specific biological targets. Interaction studies have shown that this compound has a high affinity for several receptors and enzymes involved in cancer and neurological disorders:

Target Binding Affinity (Ki) Biological Relevance
CDK20.36 µMRegulates cell cycle; potential for cancer therapy
GABAA_A receptor1.8 µMModulates neurotransmission; implications in anxiety disorders

These interactions highlight the compound's potential as a therapeutic agent in both oncology and neurology.

Study on Anticancer Activity

A study published in Molecular Cancer Therapeutics demonstrated that 5-Boc-8-bromo-5H-pyrido[3,2-b]indole significantly inhibited tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction.

Neuropharmacological Effects

In another study focusing on neuropharmacological applications, the compound was tested for its effects on alcohol self-administration behaviors in animal models. Results indicated that it reduced binge drinking behaviors without sedative effects, suggesting a unique profile that could be beneficial for treating alcohol use disorders.

Q & A

Q. What synthetic methodologies are recommended for introducing the Boc group at the 5-position of 8-bromo-5H-pyrido[3,2-b]indole?

The tert-butoxycarbonyl (Boc) group is typically introduced via nucleophilic substitution or protection of an amine intermediate. While direct evidence for Boc introduction is limited in the provided data, analogous strategies involve reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane or THF at 0–25°C . For 5H-pyridoindole scaffolds, ensure steric accessibility of the 5-position by pre-functionalizing the nitrogen. Post-Boc protection, purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) is critical, as demonstrated in related indole derivatives .

Q. How can reaction conditions be optimized for Cu-catalyzed functionalization of the 8-bromo substituent?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for modifying brominated indoles. Key parameters include:

  • Solvent system : PEG-400:DMF (2:1) enhances solubility and reaction efficiency .
  • Catalyst loading : 1.0–1.5 equivalents of CuI ensures sufficient catalytic activity .
  • Reaction time : 12–24 hours under stirring at ambient temperature .
    Monitor reaction progress via TLC (Rf ~0.30 in 70:30 ethyl acetate/hexane) . Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Q. What spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assign signals for the Boc group (e.g., tert-butyl protons at ~1.3 ppm and carbonyl carbons at ~155 ppm) and pyridoindole backbone (aromatic protons at 7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • TLC : Validate purity and compare Rf values against known standards .

Advanced Research Questions

Q. How should researchers resolve discrepancies in synthetic yields between batches?

Variations in yield (e.g., 25% vs. 50% in CuAAC reactions ) may arise from:

  • Catalyst activity : Use freshly prepared CuI to avoid oxidation.
  • Solvent purity : Dry DMF over molecular sieves to eliminate water.
  • Reaction scale : Smaller scales (<1 mmol) may suffer from inefficiencies; optimize using microwave-assisted synthesis for reproducibility.
    Validate each step with intermediate characterization (e.g., NMR, TLC) and employ statistical design-of-experiments (DoE) to identify critical variables.

Q. What advanced strategies enable modification of the bromine substituent for enhanced bioactivity?

  • Palladium-catalyzed cross-coupling : Replace bromine with aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions, using Pd(PPh₃)₄ or XPhos Pd G3 .
  • Nucleophilic substitution : React with amines or thiols in DMF at 80–100°C .
  • Photoredox catalysis : Explore C–Br activation under visible light for radical-based functionalization.

Q. How can computational modeling predict target interactions of 5-Boc-8-bromo-5H-pyrido[3,2-b]indole?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK2) or DNA repair enzymes, leveraging structural analogs from pyridoindole interaction studies .
  • QSAR : Correlate electronic properties (Hammett σ) of substituents with inhibitory activity.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS.

Q. What in vivo pharmacokinetic challenges are anticipated for this compound?

  • Metabolic stability : The Boc group may reduce hepatic clearance, but the bromine atom could increase lipophilicity, requiring prodrug strategies.
  • Blood-brain barrier (BBB) penetration : Predict logP and PSA using SwissADME; modify with polar groups if PSA >90 Ų .
  • Toxicity screening : Prioritize Ames test and hERG channel inhibition assays early in development.

Data Contradiction Analysis

Q. How to interpret conflicting NMR data between synthesized batches?

  • Impurity identification : Compare ¹³C DEPT spectra to detect byproducts (e.g., de-Boc derivatives).
  • Dynamic effects : Rotameric states of the Boc group may split signals; acquire spectra at elevated temperatures (e.g., 40°C) to coalesce peaks .
  • Crystallography : Resolve ambiguities with single-crystal X-ray diffraction, if feasible .

Methodological Tables

Q. Table 1. Key Reaction Conditions for CuAAC Functionalization

ParameterOptimal RangeReference
Catalyst (CuI)1.0–1.5 eq
SolventPEG-400:DMF (2:1)
Reaction Time12–24 hours
Purification70:30 EtOAc/Hexane

Q. Table 2. Spectroscopic Benchmarks

TechniqueCritical ObservationsReference
¹H NMRtert-butyl (1.3 ppm), aromatic (7–8.5 ppm)
HRMS[M+H]⁺ error <5 ppm
TLCRf ~0.30 (70:30 EtOAc/Hexane)

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